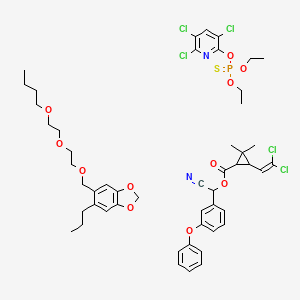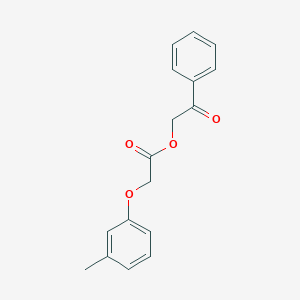
Max-Con
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Max-Con is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Max-Con typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions, such as temperature and pressure, to yield this compound. The specific reagents and catalysts used can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-quality output. The industrial synthesis often involves optimizing reaction conditions to maximize yield while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Max-Con undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Aplicaciones Científicas De Investigación
Max-Con has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of advanced materials, coatings, and other specialized products.
Mecanismo De Acción
The mechanism of action of Max-Con involves its interaction with specific molecular targets and pathways. At the molecular level, this compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application of this compound.
Propiedades
| 120864-17-7 | |
Fórmula molecular |
C50H60Cl5N2O11PS |
Peso molecular |
1105.3 g/mol |
Nombre IUPAC |
5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C22H19Cl2NO3.C19H30O5.C9H11Cl3NO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-12,17-18,20H,1-2H3;12-13H,3-11,14-15H2,1-2H3;5H,3-4H2,1-2H3 |
Clave InChI |
IGXGTNBLVPCUNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/no-structure.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
